2-[(4-methoxyphenyl)amino]-8-methyl-4-pyridin-3-yl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
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Overview
Description
2-[(4-methoxyphenyl)amino]-8-methyl-4-pyridin-3-yl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a heterocyclic compound that belongs to the class of 1,3,5-triazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methoxyphenyl)amino]-8-methyl-4-pyridin-3-yl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one typically involves the nucleophilic substitution of cyanuric chloride with appropriate amines. The reaction is carried out in the presence of a base such as sodium carbonate in a solvent like dioxane or dichloroethane . The reaction conditions often include refluxing the mixture to achieve high yields.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave irradiation can enhance the efficiency and yield of the reaction .
Chemical Reactions Analysis
Types of Reactions
2-[(4-methoxyphenyl)amino]-8-methyl-4-pyridin-3-yl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms in the triazine ring are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include sodium carbonate, sodium borohydride, and various amines. The reactions are typically carried out under reflux conditions in solvents like dioxane or dichloroethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted triazine derivatives .
Scientific Research Applications
2-[(4-methoxyphenyl)amino]-8-methyl-4-pyridin-3-yl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antibacterial and anticancer agent.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[(4-methoxyphenyl)amino]-8-methyl-4-pyridin-3-yl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with specific molecular targets. For example, it has been shown to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication . This inhibition leads to the disruption of bacterial cell division and growth.
Comparison with Similar Compounds
Similar Compounds
Hexamethylmelamine: Known for its antitumor properties.
2-amino-4-morpholino-1,3,5-triazine: Used clinically to treat lung and ovarian cancer.
Hydroxymethylpentamethylmelamine: The hydroxylated metabolite of hexamethylmelamine with significant biological activity.
Uniqueness
2-[(4-methoxyphenyl)amino]-8-methyl-4-pyridin-3-yl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other triazine derivatives .
Properties
Molecular Formula |
C19H18N6O2 |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
2-(4-methoxyanilino)-8-methyl-4-pyridin-3-yl-1,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C19H18N6O2/c1-12-10-16(26)25-17(13-4-3-9-20-11-13)23-18(24-19(25)21-12)22-14-5-7-15(27-2)8-6-14/h3-11,17H,1-2H3,(H2,21,22,23,24) |
InChI Key |
JSNWYMXOFAGDRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N2C(N=C(NC2=N1)NC3=CC=C(C=C3)OC)C4=CN=CC=C4 |
Origin of Product |
United States |
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